molecular formula C5H9N3O B2382569 2-(5-甲基-1,3,4-噁二唑-2-基)乙胺 CAS No. 781612-35-9

2-(5-甲基-1,3,4-噁二唑-2-基)乙胺

货号: B2382569
CAS 编号: 781612-35-9
分子量: 127.147
InChI 键: VKJDDBJDNJOXOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound containing an oxadiazole ring

科学研究应用

Medicinal Chemistry

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine has shown potential in various therapeutic areas:

Anticancer Activity:
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating inhibition of cancer cell proliferation and induction of apoptosis. In a study involving glioblastoma cells, specific derivatives showed a marked reduction in cell viability and increased apoptosis markers .

Antimicrobial Properties:
The compound has also been investigated for its antibacterial and antifungal activities. Studies reveal that oxadiazole derivatives possess broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics .

Neuroprotective Effects:
Recent studies suggest that 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine may have neuroprotective effects. It is being explored for its potential role in treating neurodegenerative diseases such as Alzheimer’s disease and tauopathies by inhibiting tau aggregation and improving neuronal health .

Material Science

The compound can serve as a building block in the synthesis of polymers and materials with enhanced thermal and mechanical properties. Its unique oxadiazole ring structure allows it to act as a ligand in catalytic reactions, which can be beneficial in the development of advanced materials.

Case Studies

Study Focus Findings
Anticancer Activity Study Tested against glioblastoma cellsSignificant reduction in cell viability; induction of apoptosis observed
Antimicrobial Activity Assessment Evaluation against bacterial strainsDemonstrated effective antibacterial properties across multiple strains
Neuroprotective Mechanism Investigation Role in tauopathiesInhibition of tau aggregation; potential for treating Alzheimer’s disease

作用机制

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another approach includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods.

化学反应分析

Types of Reactions

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives.

相似化合物的比较

Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with different substitution patterns.

    1,3,4-Oxadiazole: Similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine but with different functional groups attached to the ring.

    1,2,5-Oxadiazole: A less common isomer with distinct chemical properties.

Uniqueness

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives had IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamineMCF-70.65
Similar Oxadiazole DerivativeMEL-82.41
DoxorubicinMCF-70.50

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been evaluated. In vitro studies using the DPPH radical scavenging assay revealed that these compounds possess significant radical scavenging activity. For example, at a concentration of 25 µM, the compounds exhibited radical scavenging ranging from 32% to 87%, compared to ascorbic acid's activity of 76% .

Table 2: Antioxidant Activity of Oxadiazole Derivatives

CompoundConcentration (µM)Scavenging Activity (%)
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine2587
Ascorbic Acid-76

Cholinesterase Inhibition

Another significant biological activity of oxadiazoles is their ability to inhibit cholinesterases. A study reported that derivatives exhibited moderate dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 µM to over 500 µM for different derivatives . This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.

Table 3: Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanamine53.05>500
Rivastigmine<10<10

Study on Anticancer Properties

In a comparative study involving various oxadiazole derivatives, it was found that those with specific substitutions on the oxadiazole ring exhibited higher cytotoxicity against leukemia cell lines compared to standard chemotherapeutics like doxorubicin. The study emphasized the need for further modifications to enhance efficacy and selectivity against cancer cells .

Study on Cholinesterase Inhibition

Research involving the evaluation of different oxadiazole derivatives for cholinesterase inhibition revealed that structural modifications significantly affected their inhibitory potency. The most potent inhibitors were identified through structure–activity relationship studies which guided the design of new derivatives with improved activity .

属性

IUPAC Name

2-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)2-3-6/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDDBJDNJOXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781612-35-9
Record name 2-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

TFA (1 ml) is added to a stirred solution of [2-(5-methyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamic acid tert-butyl ester (0.077 g, 0.34 mmol) in DCM (5 ml). After 1 hour at room temperature the solvents are removed. The residue is dissolved in DCM and washed with 4M aqueous NaOH solution. The organic extract is separated, dried (MgSO4) and the solvent removed to give the titled compound.
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.077 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。